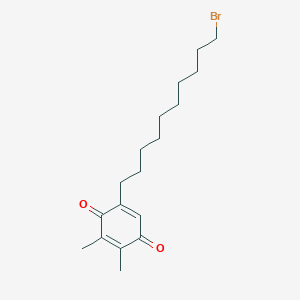

5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

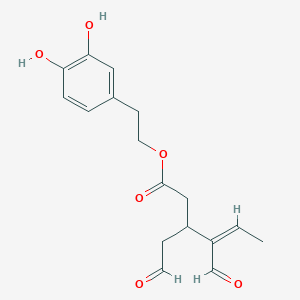

The synthesis of a similar compound, “3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone”, was carried out by refluxing Thymoquinone (TQ) with bromoundecanoic acid in the presence of acetonitrile:water (2:1 v/v) for 1.5 hours . The products were characterized as “5-(7-bromoheptyl)-2,3-dimethyl-1,4-benzoquinone (C7)” and “5-(10-bromodecyl)-2,3-dimethyl-1,4-benzoquinone (C10)” in 31.93% and 16.89% yield, respectively .Aplicaciones Científicas De Investigación

Pharmaceutical Research: PROTAC Linker Development

The compound’s structure, featuring a bromoalkyl side chain, makes it suitable for use as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are a novel class of therapeutic agents that target disease-causing proteins for degradation. The bromoalkyl chain in this compound can be utilized to synthesize a range of PROTAC molecules, potentially leading to new treatments for various diseases .

Organic Synthesis: Advanced Glycosylation Techniques

In the field of organic chemistry, this compound could be used to synthesize bromoalkyl glycosides via Fischer glycosylation. These glycosides are crucial for the development of glycomimetics, which have applications in biochemical and medical research, including the creation of anti-cancer compounds .

Material Science: Functionalized Spacer Synthesis

The bromoalkyl group in this compound is promising for use as a functionalized spacer. This application is significant in the synthesis of materials where the spacer is used to bind to transport molecules or solid surfaces, enhancing the functionality of the material .

Agricultural Chemistry: Crop Protection Agent Development

Although not directly related to the compound , bromoalkyl chains similar to the one present in this compound have been used in the development of phosphonic acid-based fungicides. These fungicides play a crucial role in protecting crops against a variety of pathogens, demonstrating the potential agricultural applications of bromoalkyl-containing compounds .

Environmental Science: Ecosystem Protection

Compounds with bromoalkyl groups have been utilized in protecting forests and sensitive ecosystems from pathogens. The structural similarity suggests that this compound could be explored for environmental protection applications, particularly in managing soilborne diseases .

Chemical Engineering: Microreactor Technology

The bromoalkyl side chain of this compound makes it suitable for synthesis in a microreactor setting. Microreactors offer advantages in terms of mass and heat transfer, leading to higher yields and selectivity in chemical syntheses, which could be beneficial for producing this compound at an industrial scale .

Mecanismo De Acción

Target of Action

The primary target of 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is the respiratory chain cytochrome bc1 complex (cyt bc1) . This complex is a major target of numerous antibiotics and fungicides .

Mode of Action

The compound interacts with its target, the cyt bc1 complex, by inhibiting its function . It acts on an area near the ubiquinol oxidation (Q P) site and falls into the category of a mixed-type, noncompetitive inhibitor with respect to the substrate ubiquinol .

Biochemical Pathways

The compound affects the mitochondrial electron transport chain by inhibiting the function of the cyt bc1 complex . This results in the blockage of electron transport, which is crucial for the production of ATP, the energy currency of the cell .

Pharmacokinetics

Modifications to its structure, such as the addition of alkyl chains, can be used to increase its bioavailability .

Result of Action

The inhibition of the cyt bc1 complex by 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione leads to the blockage of the mitochondrial electron transport chain . This can result in a decrease in ATP production, affecting the energy metabolism of the cell .

Propiedades

IUPAC Name |

5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTVWCISWNOGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.